molecular formula C6H12O2 B3368329 2-Methoxy-2-methylbut-3-EN-1-OL CAS No. 2088-02-0

2-Methoxy-2-methylbut-3-EN-1-OL

Cat. No.: B3368329
CAS No.: 2088-02-0
M. Wt: 116.16 g/mol
InChI Key: MPRGYBHBLONXQT-UHFFFAOYSA-N
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Description

Significance of Allylic Alcohols and Ethers in Organic Synthesis

Allylic alcohols are a class of organic compounds that feature a hydroxyl group (-OH) attached to a carbon atom adjacent to a carbon-carbon double bond. ebsco.com This structural arrangement makes them highly valuable and versatile intermediates in organic synthesis, allowing for the construction of complex molecules from simpler starting materials. ebsco.comresearchgate.net The unique positioning of the functional groups in allylic alcohols leads to enhanced reactivity compared to simple alcohols, particularly in substitution reactions. ebsco.com They serve as precursors for a wide array of chemical transformations and are key building blocks for producing pharmaceuticals, polymers, and various allyl derivatives. researchgate.netacs.org The diverse reactivity of allylic alcohols facilitates their use as allylation reagents, sources for aldehydes or ketones, and as starting materials for other functionalized allylic compounds. benthamdirect.comresearchgate.net

Allylic ethers are compounds where an ether group is attached to an allylic carbon. fiveable.me This functionality is significant in organic synthesis, primarily in its role as a protecting group for alcohols. The allyl group is relatively stable under both acidic and basic conditions, which allows for selective reactions to occur elsewhere in a complex molecule. organic-chemistry.org Deprotection, or cleavage of the allylic ether, can be achieved under specific conditions, often involving transition metal catalysts like palladium, making it a strategic choice in multi-step syntheses. organic-chemistry.org The presence of the double bond in allylic ethers also provides a handle for various synthetic transformations. fiveable.meorganic-chemistry.org

Structural Characteristics and Chemical Reactivity Considerations of 2-Methoxy-2-methylbut-3-en-1-ol

This compound is a molecule possessing a distinct combination of functional groups that dictate its chemical identity and potential reactivity. Its structure consists of a four-carbon butene chain with a primary alcohol (-CH₂OH) at the C1 position, a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) at the C2 position, and a vinyl group (C=C double bond) between C3 and C4.

Table 1: Physicochemical Properties of this compound An interactive data table based on available chemical information.

PropertyValueSource
Molecular Formula C₆H₁₂O₂ nih.govchemspider.com
Molar Mass 116.16 g/mol chemspider.com
IUPAC Name This compound chemspider.com
Synonyms 2-Methoxy-2-methyl-3-buten-1-ol chemspider.com
PubChem CID 20448587 nih.gov

The reactivity of this compound can be inferred from its constituent functional groups.

Primary Alcohol (-OH): The primary hydroxyl group is expected to undergo typical alcohol reactions. These include oxidation to form an aldehyde or a carboxylic acid, and esterification with carboxylic acids or their derivatives.

Vinyl Group (-CH=CH₂): The terminal double bond is a site for electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also potentially participate in polymerization or transition-metal-catalyzed cross-coupling reactions.

Methoxy Ether (-OCH₃): The methoxy group is generally stable but can be cleaved under strong acidic conditions. Its position on a quaternary carbon atom influences the stability of potential carbocation intermediates, which could affect the reaction pathways.

The interplay between these functional groups suggests a rich and complex chemical reactivity. For instance, the proximity of the hydroxyl group and the double bond may allow for intramolecular reactions or influence the regioselectivity of reactions at the double bond.

Table 2: Key Functional Groups and Potential Reaction Sites An interactive data table summarizing the reactive centers of the molecule.

Functional GroupPositionPotential Reactions
Primary AlcoholC1Oxidation, Esterification, Etherification
Methoxy EtherC2Acid-catalyzed cleavage
Alkene (Vinyl)C3-C4Addition, Hydrogenation, Polymerization, Metathesis

Overview of Research Gaps and Future Directions for this compound

Identified Research Gaps:

Synthesis: There is a lack of established, efficient, and stereoselective synthetic routes to produce this compound. The development of novel synthetic methodologies would be the first step toward enabling further research.

Reactivity Profiling: Detailed experimental studies on the chemical reactivity of the compound are absent. A systematic investigation of its behavior with various reagents is needed to understand the interplay of its functional groups and to map its reaction pathways.

Applications in Synthesis: The potential of this compound as a building block in the total synthesis of natural products or other complex target molecules remains unexplored. Its bifunctional nature makes it a potentially valuable precursor.

Spectroscopic and Physical Data: Comprehensive characterization of its physical and spectroscopic properties is not readily available in the public domain.

Future Research Directions:

Development of Synthetic Methods: Future work should focus on creating reliable and high-yielding methods for the synthesis of this compound and its derivatives.

Exploration of Unique Reactivity: Research could be directed towards exploring its utility in modern synthetic reactions, such as asymmetric catalysis, metathesis, or C-H activation, leveraging its unique structure.

Computational Studies: Theoretical and computational chemistry could be employed to predict its reactivity, reaction mechanisms, and spectroscopic properties, guiding future experimental work.

Use as a Synthetic Building Block: A key future direction would be to demonstrate its utility by incorporating it into the synthesis of more complex and valuable molecules, thereby establishing its role as a useful tool in the organic chemist's repertoire.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-methylbut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h4,7H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRGYBHBLONXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607300
Record name 2-Methoxy-2-methylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088-02-0
Record name 2-Methoxy-2-methylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 2 Methylbut 3 En 1 Ol and Its Analogues

Direct Synthesis Strategies for 2-Methoxy-2-methylbut-3-en-1-ol

Direct synthetic routes to this compound are not extensively documented in current literature, necessitating a discussion of plausible strategies based on established organic chemistry principles. These approaches would aim to construct the target molecule in a single or a few convergent steps.

Approaches via Organometallic Reagents (e.g., Grignard Chemistry, Alkyne Additions)

Organometallic reagents are powerful tools for carbon-carbon bond formation. A hypothetical approach to this compound could involve the reaction of a vinyl Grignard reagent with a methoxy-substituted epoxide. For instance, the reaction of vinylmagnesium bromide with 2-methoxy-2-methyloxirane would, in principle, yield the target compound. The regioselectivity of the epoxide opening would be crucial, with the nucleophilic attack preferentially occurring at the less hindered carbon atom of the epoxide ring.

Alternatively, the addition of an organolithium reagent to a suitably functionalized carbonyl compound could be envisioned. For example, the reaction of vinyllithium (B1195746) with 1-methoxy-1-hydroxyacetone could theoretically produce the desired alcohol. However, the stability and preparation of such a carbonyl compound would be a significant synthetic challenge.

A plausible, though not direct, Grignard-based synthesis of a precursor involves the reaction of vinylmagnesium bromide with acetone (B3395972) to produce 2-methyl-3-buten-2-ol (B93329). chemicalbook.com Another route is the addition of methylmagnesium bromide to methyl vinyl ketone. oup.comsciencemadness.org These precursors would then require further functionalization.

ReagentsProposed ProductPotential Challenges
Vinylmagnesium bromide + 2-methoxy-2-methyloxiraneThis compoundRegioselectivity of epoxide opening, synthesis of the epoxide
Vinyllithium + 1-methoxy-1-hydroxyacetoneThis compoundStability and synthesis of the carbonyl precursor
Vinylmagnesium bromide + Acetone2-Methyl-3-buten-2-olRequires further functionalization
Methylmagnesium bromide + Methyl vinyl ketone2-Methyl-3-buten-2-olPotential for 1,4-conjugate addition oup.comoup.com

Selective Functional Group Transformations (e.g., Reductions, Etherifications)

Assuming the availability of a suitable precursor, selective functional group transformations would be key to arriving at the final product. A potential precursor is 2-methylbut-3-ene-1,2-diol. nih.gov Selective etherification of the tertiary alcohol in the presence of the primary alcohol would be a significant challenge. This could potentially be achieved by exploiting the different steric environments of the two hydroxyl groups, perhaps by using a bulky base to deprotonate the less hindered primary alcohol, followed by protection, and then etherification of the tertiary alcohol.

Another hypothetical route involves the selective reduction of a methoxy-substituted α,β-unsaturated ester or aldehyde. For example, the reduction of methyl 2-methoxy-2-methylbut-3-enoate with a mild reducing agent like sodium borohydride (B1222165) could potentially yield the target alcohol, though the reactivity of the double bond would need to be considered.

Tandem Reactions and Multicomponent Couplings

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and atom-economical approach. A hypothetical tandem reaction could involve the opening of a vinyl oxirane with a methoxide (B1231860) source, followed by an in-situ rearrangement or coupling. acs.org While specific examples for this target molecule are not available, the general principle of tandem reactions involving allylic alcohols is an active area of research. rsc.orgrsc.orgacs.org For instance, transition metal-catalyzed isomerizations of allylic alcohols can be coupled with C-C bond-forming reactions. rsc.org

Synthesis of Key Precursors and Building Blocks for this compound

The synthesis of key precursors is a more documented and practical approach to obtaining this compound. These precursors can then be converted to the target molecule in subsequent steps.

Alkyne Precursors and Selective Hydrogenation Routes

A well-established route to allylic alcohols is the selective hydrogenation of the corresponding alkynol. In this case, 2-methyl-3-butyn-2-ol (B105114) is a readily available starting material. google.comsigmaaldrich.comsigmaaldrich.com The challenge lies in the partial hydrogenation of the alkyne to an alkene without over-reduction to the corresponding alkane.

Lindlar's catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for this transformation, affording the cis-alkene. prepchem.com A preparation of 2-methyl-3-buten-2-ol from 2-methyl-3-butyn-2-ol using Lindlar's catalyst in light petroleum has been reported to yield the product in 94% yield. prepchem.com

More modern approaches utilize supported metal catalysts. For instance, copper nanoparticles on silica (B1680970) have been shown to be active and selective for the liquid-phase hydrogenation of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol. uu.nl Similarly, palladium supported on γ-alumina has been used for this selective hydrogenation, which is a key step in the synthesis of vitamins. researchgate.netmdpi.com

CatalystSubstrateProductYieldReference
Lindlar's Catalyst2-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-ol94% prepchem.com
Cu/SiO22-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-olHigh selectivity uu.nl
Pd/γ-Al2O32-Methyl-3-butyn-2-ol2-Methyl-3-buten-2-olUp to 97% selectivity researchgate.netmdpi.com

Carbonyl Compound Based Approaches

The synthesis of precursors can also be achieved through reactions involving carbonyl compounds. As previously mentioned, the Grignard reaction between acetone and vinylmagnesium bromide is a viable method to produce 2-methyl-3-buten-2-ol. chemicalbook.com This reaction involves the nucleophilic attack of the vinyl Grignard reagent on the carbonyl carbon of acetone, followed by an acidic workup to yield the tertiary alcohol. quora.com

Another approach starts with isoprene (B109036). A patented process describes the reaction of isoprene with a hydrohalide, followed by treatment with an aqueous base to produce 2-methyl-3-buten-2-ol. google.com This method avoids the use of acetylene (B1199291) and the associated waste disposal issues. google.com

Formaldehyde (B43269) and Alkene Condensation Pathways

The condensation of formaldehyde with alkenes, particularly through the Prins reaction, represents a significant pathway for the synthesis of unsaturated alcohols, including analogues of this compound. The Prins reaction involves the electrophilic addition of an aldehyde, typically formaldehyde, to an alkene, followed by the capture of the resulting carbocation by a nucleophile. This methodology is industrially important for the production of key intermediates.

A prominent example of this pathway is the synthesis of 3-methyl-3-buten-1-ol (B123568) (isoprenol), a structural analogue of the target compound, from the condensation of isobutene and formaldehyde. google.com This reaction is frequently catalyzed by acidic materials, with zeolites such as H-ZSM-5 demonstrating high efficiency and selectivity. rsc.org The reaction mechanism, as elucidated by electronic structure theory calculations, proceeds in a stepwise manner. It begins with the protonation of formaldehyde, followed by an electrophilic attack on the alkene to form a carbocation intermediate. The final step is the deprotonation of this carbocation to yield the unsaturated alcohol. rsc.org For the reaction between isobutene and formaldehyde, the rate-limiting step is the initial electrophilic addition. rsc.org

The choice of catalyst and reaction conditions plays a crucial role in the outcome of the condensation. For instance, H-ZSM-5 has been shown to be a highly effective catalyst for the formation of 3-methyl-3-buten-1-ol at relatively low temperatures (323-348K). rsc.org The use of supercritical CO2 as a solvent in conjunction with a CsH2PO4-modified HZSM-5 catalyst has also been investigated for the synthesis of 3-methyl-3-buten-1-ol. nih.govbohrium.com In this system, the alkaline sites on the catalyst are proposed to deprotonate the isobutene, while the weakly acidic supercritical CO2 activates the formaldehyde, thereby enhancing the reaction's reactivity. bohrium.com

Alkene + Formaldehyde --(Catalyst)--> Unsaturated Alcohol

Key findings from research into formaldehyde and alkene condensation for the synthesis of related unsaturated alcohols are summarized in the table below:

CatalystAlkene ReactantProductKey Findings
H-ZSM-5 (MFI)Isobutene3-methyl-3-buten-1-olHigh selectivity at low temperatures (323-348K). rsc.org
H-ZSM-5 (MFI)Propylene3-buten-1-olSelective formation under anhydrous conditions at 423K. rsc.org
CsH2PO4-modified HZSM-5Isobutene3-methyl-3-buten-1-olSupercritical CO2 as a solvent enhances reactivity. nih.govbohrium.com
Tin incorporated MCM-48Isobutene3-methyl-3-buten-1-olUsed for condense-esterification with paraformaldehyde and acetic acid. google.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The stereoselective synthesis of this compound and its diastereomers is a more complex challenge due to the presence of a chiral center at the carbon bearing the hydroxyl group. While specific literature on the stereoselective synthesis of this exact compound is limited, general principles of asymmetric synthesis can be applied, and insights can be drawn from the synthesis of structurally related chiral alcohols.

One potential strategy involves the asymmetric reduction of a corresponding ketone precursor, 2-methoxy-2-methyl-3-oxobutan-1-al, using chiral reducing agents. However, the synthesis of such a precursor is not trivial.

Another approach is the use of chiral catalysts in the condensation reaction itself. While the aforementioned zeolite-catalyzed Prins reactions are typically not stereoselective, the development of chiral Lewis acid or Brønsted acid catalysts could, in principle, induce enantioselectivity in the carbon-carbon bond-forming step.

Insights can be gained from the stereoselective synthesis of related compounds. For example, enantiomerically enriched 2-methoxy-3-ethoxybutanes have been prepared from D(+)-2,3-epoxybutane. researchgate.net This synthesis demonstrates that the stereochemistry of the final product can be controlled by the order of reagent addition in the ring-opening of a chiral epoxide. This suggests a possible synthetic route to chiral this compound analogues via the stereocontrolled opening of a suitable chiral epoxide.

Furthermore, the Evans asymmetric anti-aldol protocol has been successfully employed to construct successive chiral centers in the synthesis of neurotrophic compounds, highlighting a powerful method for controlling stereochemistry in aldol-type reactions. researchgate.net Although not a direct condensation of formaldehyde and an alkene, this method could be adapted to construct the chiral backbone of the target molecule.

A hypothetical retrosynthetic analysis for an enantiomerically pure this compound could involve the following key disconnection:

Target Molecule: (R)- or (S)-2-Methoxy-2-methylbut-3-en-1-ol

Key Disconnection: Asymmetric addition of a vinyl nucleophile to a protected α-hydroxy aldehyde.

This approach would rely on well-established methods for the asymmetric addition of organometallic reagents to aldehydes, potentially using a chiral ligand to control the stereochemical outcome.

Reaction Pathways and Mechanistic Investigations of 2 Methoxy 2 Methylbut 3 En 1 Ol

Electrophilic Addition Reactions of the Alkene Moiety in 2-Methoxy-2-methylbut-3-en-1-ol

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, a characteristic feature of alkenes. The presence of both a methoxy (B1213986) and a hydroxymethyl group in proximity to the double bond introduces electronic and steric factors that significantly influence the course of these reactions.

Halogenation and Hydrohalogenation Reactions

The addition of halogens (like Br₂ or Cl₂) and hydrohalic acids (like HBr or HCl) to the double bond of this compound is a classic example of electrophilic addition. The electron-donating methoxy group plays a pivotal role in these reactions. It directs the incoming electrophile, such as a proton or a positively polarized halogen atom, to the terminal carbon of the double bond (C4). This regioselectivity leads to the formation of a more stable tertiary carbocation at the C3 position, which is further stabilized by the resonance effect of the adjacent methoxy group. The subsequent attack by the nucleophile (halide ion) on this carbocation intermediate yields the final product.

Protonation and Carbocation Intermediates Formation

In the presence of a strong acid, the initial step in many reactions of this compound is the protonation of the double bond. This electrophilic addition of a proton is a rate-determining step and results in the formation of a carbocation intermediate. The stability of this carbocation is of paramount importance in dictating the subsequent reaction pathway. The methoxy group at the C2 position exerts a powerful electron-donating effect, which delocalizes the positive charge and stabilizes the carbocation. This stabilization favors the formation of the carbocation at the C2 position.

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of electrophilic additions to this compound is primarily governed by the electronic influence of the methoxy group. This substituent directs incoming electrophiles to the C3 carbon, leading to the formation of a carbocation at the more substituted C2 position. This outcome is a direct consequence of the methoxy group's ability to stabilize the adjacent positive charge through resonance. This directing effect can be considered an anti-Markovnikov addition in the sense that the electrophile adds to the carbon atom that is not the most substituted. The stereoselectivity of these additions can be influenced by steric hindrance and the potential for the formation of cyclic intermediates, although specific stereochemical outcomes would require detailed experimental investigation.

Nucleophilic Substitution Reactions Involving the Alcohol Functionality

The primary alcohol group in this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile. The proximity of the double bond and the methoxy group introduces the possibility of complex reaction pathways.

SN1 and SN2' Pathways and Allylic Rearrangements

Given the structure of this compound, both SN1 and SN2' reaction pathways are conceivable for nucleophilic substitutions at the allylic position. An SN1 reaction would proceed through the formation of a primary carbocation upon protonation of the alcohol and subsequent loss of water. However, this primary carbocation is highly unstable.

A more likely scenario is an allylic rearrangement, which is a common feature in the reactions of allylic systems. wikipedia.org This rearrangement can occur via an SN1' or an SN2' mechanism. In an SN1' pathway, the departure of the leaving group (water, after protonation) is assisted by the π-electrons of the adjacent double bond, leading to a resonance-stabilized allylic carbocation. The nucleophile can then attack at either end of the allylic system.

Alternatively, an SN2' reaction involves a concerted mechanism where the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), leading to a shift of the double bond and the departure of the leaving group from the α-carbon in a single step. wikipedia.org The presence of steric hindrance at the α-carbon can favor the SN2' pathway. wikipedia.org

Impact of the Methoxy Group on Reaction Pathways

The methoxy group, with its electron-donating nature, plays a significant role in influencing the reaction pathways. wikipedia.org In the context of nucleophilic substitutions, the methoxy group can stabilize any developing positive charge on the adjacent carbon atom through resonance. This stabilization would favor pathways that involve carbocationic intermediates, such as SN1-type reactions or allylic rearrangements proceeding through a carbocation.

Furthermore, the oxygen atom of the methoxy group can act as an internal nucleophile, potentially leading to the formation of cyclic products under certain reaction conditions. The inductive effect of the methoxy group can also influence the acidity of the hydroxyl proton, thereby affecting the ease of its protonation, which is often the initial step in nucleophilic substitution reactions of alcohols. Theoretical studies on related methoxyalkyl chlorides have shown that the methoxy group can assist in the departure of the leaving group. researchgate.net

Interactive Table of Reaction Products

Reaction TypeReagentProduct(s)
HydrohalogenationHBr3-Bromo-2-methoxy-2-methylbutan-1-ol
HalogenationCl₂3,4-Dichloro-2-methoxy-2-methylbutan-1-ol
Nucleophilic Substitution (SN2')HCl1-Chloro-2-methoxy-2-methylbut-3-ene

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the primary alcohol or the carbon-carbon double bond. The selectivity of these reactions is highly dependent on the choice of reagents and reaction conditions.

Oxidation:

The primary alcohol in this compound can be oxidized to an aldehyde, 2-methoxy-2-methylbut-3-enal, or further to a carboxylic acid, 2-methoxy-2-methylbut-3-enoic acid. The presence of the adjacent tertiary methoxy group and the vinyl group can influence the reaction's outcome.

A significant reaction pathway for tertiary allylic alcohols is oxidative rearrangement, which leads to the formation of β-substituted α,β-unsaturated carbonyl compounds. nih.gov This transformation can be achieved using various oxidizing agents, including oxoammonium salts. nih.gov While specific studies on this compound are not prevalent, the general mechanism suggests that oxidation of the alcohol could be followed by a Current time information in Bangalore, IN.wikipedia.org-transposition to yield an enone. A chemo-enzymatic system using Bobbitt's salt and laccase has also been shown to be effective for the oxidative rearrangement of tertiary allylic alcohols. scispace.com

Reduction:

The reduction of this compound can selectively target the carbon-carbon double bond or potentially the carbonyl group of its oxidation products. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) would be expected to reduce the vinyl group to an ethyl group, yielding 2-methoxy-2-methylbutan-1-ol. The conditions for this reaction would need to be controlled to avoid hydrogenolysis of the allylic methoxy group.

Should the primary alcohol be oxidized to an aldehyde or ketone, selective reduction of the carbonyl group in the presence of the double bond can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, selective reduction of the double bond in the unsaturated carbonyl compound could be accomplished using specific catalytic systems.

Isomerization and Rearrangement Processes of this compound

The allylic nature of this compound makes it susceptible to various isomerization and rearrangement reactions, particularly under acidic conditions or via pericyclic processes.

Acid-Catalyzed Isomerizations

Under acidic conditions, the tertiary methoxy group can be protonated, leading to the formation of a carbocationic intermediate. This intermediate can then undergo rearrangement. For instance, treatment with 1M aqueous HCl has been shown to promote allylic rearrangement in related systems. nih.gov In the case of this compound, this could potentially lead to the formation of an isomeric enol ether or other rearranged products. The stability of the resulting carbocation and the nature of the solvent and counter-ion would play a crucial role in directing the reaction pathway.

Rearrangements Affecting the Allylic System (e.g., Oxy-Cope rearrangement analogies)

The structure of this compound is not directly set up for a classical Oxy-Cope rearrangement, which typically involves a 1,5-dien-3-ol. wikipedia.org The Oxy-Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement where an alcohol substituent on a 1,5-diene leads to the formation of an enol or enolate, which then tautomerizes to a carbonyl compound. organic-chemistry.org

However, analogous rearrangements can be considered. For instance, if the primary alcohol were to be converted into a vinyl ether, the resulting structure would be a 1-methoxy-1-(2-methoxy-2-methylbut-3-enyl)ethene, which could potentially undergo a Claisen-type rearrangement. The Claisen rearrangement is another wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether that forms a γ,δ-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org The presence of the tertiary methoxy group would influence the stability of the transition state and the final product distribution. The anionic version of the Oxy-Cope rearrangement, which is significantly accelerated by base, proceeds through an enolate intermediate and is often irreversible. wikipedia.orgmasterorganicchemistry.com

Radical Reactions and Mechanistic Kinetics

The reaction of this compound with radicals, particularly hydroxyl (OH) radicals in the atmosphere, is an important degradation pathway. The kinetics and products of these reactions are of interest in atmospheric chemistry.

While direct kinetic data for this compound is scarce, studies on structurally related methyl-butenols provide valuable insights. The gas-phase reaction rate coefficients of OH radicals with various methyl-butenol isomers have been determined. nih.gov The reactivity is influenced by the position of the double bond and the hydroxyl group.

For comparison, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a saturated analog, has been studied. The rate constant for this reaction was measured to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 ± 2 K. researchgate.netnih.gov The major products identified were methyl acetate (B1210297), 3-methoxy-3-methylbutanal, and glycolaldehyde. researchgate.netnih.gov The calculated atmospheric lifetime of 3-methoxy-3-methyl-1-butanol with respect to reaction with OH radicals is 8.5 hours, based on a 12-hour average daytime OH radical concentration of 2 × 10⁶ molecules cm⁻³. researchgate.netnih.gov

For unsaturated alcohols, the OH radical can either abstract a hydrogen atom or add to the double bond. In the case of 3-methyl-2-butenal, H-atom abstraction from the CHO group accounts for about 40% of the reaction, while OH radical addition to the C=C bond accounts for approximately 53%. rsc.org A similar distribution of reaction pathways would be expected for this compound, with the initial attack occurring at the double bond and the C-H bonds adjacent to the oxygen atoms.

Table of Reaction Rate Coefficients for OH Radical Reactions with Related Compounds

CompoundRate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
3-Methoxy-3-methyl-1-butanol(1.64 ± 0.18) × 10⁻¹¹296 ± 2 researchgate.netnih.gov
2-Methyl-3-buten-2-ol (B93329)(6.32 ± 0.49) × 10⁻¹¹298 ± 2 nih.gov
3-Methyl-3-buten-1-ol (B123568)(10.04 ± 0.78) × 10⁻¹¹298 ± 2 nih.gov
2-Methyl-3-buten-1-ol(5.31 ± 0.37) × 10⁻¹¹298 ± 2 nih.gov
3-Methyl-2-butenal(6.21 ± 0.18) × 10⁻¹¹296 ± 2 rsc.org

Role of 2 Methoxy 2 Methylbut 3 En 1 Ol As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Natural Products

The allylic alcohol motif is a common feature in a multitude of natural products and biologically significant molecules. acs.org The presence of both a hydroxyl group and a double bond allows for a variety of synthetic transformations, making allylic alcohols valuable precursors in organic synthesis. acs.orgumich.edu

Application in Terpenoid and Isoprenoid Synthesis (e.g., Vitamin A Analogues)

Terpenoids and isoprenoids represent a vast class of natural products characterized by their assembly from isoprene (B109036) units. The synthesis of these compounds often relies on building blocks that can introduce branched, five-carbon skeletons. Structurally, 2-Methoxy-2-methylbut-3-en-1-ol can be viewed as a modified isoprene unit. The methoxy (B1213986) group can act as a masked ketone, which upon hydrolysis, could reveal a carbonyl functionality for further reactions.

While no direct synthesis of Vitamin A analogues using this compound has been documented, its potential as a C5 building block is evident. For instance, in the synthesis of complex terpenoids, allylic alcohols are common intermediates. acs.org The vinyl group of this compound could participate in coupling reactions, while the primary alcohol offers a handle for oxidation, etherification, or esterification, enabling the extension of the carbon chain. The synthesis of (Z)-trisubstituted allylic alcohols, which are prevalent in natural products, has been achieved through methods involving the coupling of vinylzinc reagents with aldehydes. nih.gov This highlights a potential pathway where this compound could be derivatized and then coupled to form more complex structures.

Precursor for Bioactive Molecules and Derivatives

The allylic alcohol moiety is a key structural feature in many bioactive molecules. acs.org The versatility of this functional group allows for its conversion into a wide array of other functionalities. For example, allylic alcohols can be oxidized to enones, subjected to epoxidation, or used in various coupling reactions. youtube.com The presence of the methoxy group in this compound adds another layer of complexity and potential for derivatization.

The synthesis of highly functionalized allylic alcohols from vinyl oxiranes and N-tosylhydrazones has been demonstrated, showcasing the importance of this class of compounds as synthetic intermediates. acs.org Although direct application of this compound as a precursor for specific bioactive molecules is not yet reported, its structure is analogous to intermediates used in the synthesis of various natural products. The related compound, 2-methoxy-4-vinylphenol, derived from ferulic acid, has been explored as a precursor for bio-based functional monomers, indicating the utility of such methoxy-vinyl structures. gantrade.comgoogle.com

Functionalization for Polymer and Material Science Applications

The dual functionality of this compound, possessing both a polymerizable vinyl group and a reactive hydroxyl group, makes it an interesting candidate for applications in polymer and material science.

Derivatization for Polymer Monomers

Allyl alcohol itself is used as a comonomer and a chemical intermediate in polymer synthesis. gantrade.com It can be copolymerized with monomers like styrene (B11656) to produce styrene-allyl alcohol (SAA) copolymers, which are used in inks, toners, and coatings as a source of hydroxyl functionality for crosslinking. gantrade.com The hydroxyl group on this compound could similarly be exploited.

However, the vinyl group in allylic alcohols can be unreactive in free-radical polymerizations and can act as a chain-transfer agent. gantrade.com To overcome this, specialized polymerization techniques are often required. gantrade.com The hydroxyl group of this compound could be derivatized, for example, by esterification with acrylic or methacrylic acid, to produce a more reactive monomer. This new monomer would have the potential to be incorporated into a variety of polymer backbones, introducing the methoxy-methyl functionality.

Potential Monomer Derivative Synthetic Transformation Potential Polymer Application
2-Methoxy-2-methylbut-3-en-1-yl acrylateEsterification with acrylic acidIncorporation into acrylic resins for coatings and adhesives
2-Methoxy-2-methylbut-3-en-1-yl methacrylateEsterification with methacrylic acidUse in dental resins and other specialty polymers
Poly(this compound)HomopolymerizationPotential as a functional polymer with pendant hydroxyl and methoxy groups

Use in Functional Coatings and Surfaces

The hydroxyl group of this compound provides a reactive site for grafting onto surfaces or for use in the formulation of functional coatings. For instance, copolymers containing allyl alcohol are used to create thermoset articles by reacting with isocyanates, anhydrides, and melamine (B1676169) resins. google.com Similarly, polymers derived from this compound could be used to create coatings with specific properties, such as altered hydrophobicity or reactivity, imparted by the methoxy and methyl groups. Plasma polymerization of allyl alcohol has been used to create surfaces with a high concentration of hydroxyl groups, which can be further functionalized. tandfonline.com This suggests that this compound could also be a candidate for plasma polymerization to create unique functional surfaces.

Development of Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov Small, multifunctional building blocks are highly valuable in this context as they allow for the rapid generation of a wide range of molecular structures. nih.govacs.org this compound, with its three distinct functional handles (hydroxyl, vinyl, and methoxy), is an ideal candidate for such a role.

The concept of using modular building blocks that can be snapped together to create complex molecules is gaining traction in chemical synthesis. illinois.edu The different reactive sites on this compound could be addressed sequentially with different reaction partners to build up molecular complexity. For example, the hydroxyl group could be used as an attachment point to a solid support, while the vinyl group undergoes a Heck reaction, and the methoxy group is later hydrolyzed to a ketone for further derivatization. This multi-vector approach allows for the creation of a large number of distinct compounds from a single, versatile starting material. The availability of bifunctional building blocks is crucial for expanding the structural diversity of DNA-encoded libraries (DELs), a powerful tool in drug discovery. nih.gov

Functional Group Potential Reaction Type Resulting Diversity
Primary AlcoholEsterification, Etherification, Mitsunobu reactionIntroduction of various ester and ether functionalities
Vinyl GroupHeck reaction, Michael addition, Epoxidation, HydroborationCarbon-carbon bond formation, introduction of new functional groups
Methoxy Group (as a masked ketone)Hydrolysis to ketone, followed by reductive amination, Wittig reactionIntroduction of nitrogen-containing groups, new carbon-carbon bonds

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Reaction Monitoring of 2 Methoxy 2 Methylbut 3 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2-Methoxy-2-methylbut-3-en-1-ol. It provides granular information about the chemical environment of individual protons and carbon atoms.

High-Resolution ¹H NMR and ¹³C NMR Applications

High-resolution ¹H NMR and ¹³C NMR are fundamental in confirming the core structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton. While specific spectral data for this compound is not widely available in the provided search results, a related compound, 2-methyl-3-buten-2-ol (B93329), shows characteristic signals that can be used for comparison. For instance, in 2-methyl-3-buten-2-ol, the vinyl protons and the methyl protons exhibit distinct chemical shifts. chemicalbook.com

Table 1: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₃ ~1.2 ~25
-OCH₃ ~3.2 ~50
-CH₂OH ~3.5 ~68
C(OCH₃)(CH₃) - ~78
=CH ~5.8 ~140
=CH₂ ~5.2 ~115

Note: This is a predicted table based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and confirming its connectivity. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. youtube.comyoutube.com For this compound, COSY would show correlations between the protons of the vinyl group and potentially long-range coupling to the methylene (B1212753) protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com This is crucial for assigning each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. youtube.comyoutube.com This technique is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to the quaternary carbon and the methoxy (B1213986) carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. youtube.come-bookshelf.de This would be useful in determining the relative orientation of the substituents around the chiral center.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and analyzing the fragmentation patterns of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular weight. The fragmentation pattern provides a fingerprint that can aid in structural identification. pearson.com

For a related compound, 2-methylbut-1-ene, the molecular ion peak is observed at an m/z of 70. docbrown.info Its fragmentation includes the loss of a methyl group, resulting in a prominent peak at m/z 55. docbrown.info Similarly, for 2-methoxypropane, the base peak is at m/z 59, corresponding to the loss of a methyl group. docbrown.info Based on these examples, the mass spectrum of this compound (MW: 116.16 g/mol ) would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of functional groups like the methoxy group, hydroxyl group, or cleavage of the carbon-carbon bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its bonds. docbrown.info The key expected absorptions are:

O-H stretch : A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch : Absorptions in the 2850-3000 cm⁻¹ region for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the vinyl group.

C=C stretch : An absorption around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

C-O stretch : Absorptions in the 1050-1150 cm⁻¹ region, corresponding to the ether and alcohol C-O bonds.

The absence of strong absorptions in other regions can rule out the presence of other functional groups.

Chiroptical Methods for Absolute Configuration Determination

Since this compound contains a chiral center, determining its absolute configuration is crucial. Chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful for this purpose, especially when dealing with non-crystalline samples. nih.gov

For molecules that are "ECD silent" (lacking a strong chromophore), a common strategy is to derivatize the molecule with a "chiroptical probe." nih.gov This involves reacting the chiral compound with an achiral chromophoric reagent to produce a derivative with a predictable ECD signal. The sign of the resulting Cotton effect in the ECD spectrum can then be correlated to the absolute configuration of the original molecule. nih.gov This approach has been successfully applied to determine the absolute configuration of various chiral natural products. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-methyl-3-buten-2-ol
2-methylbut-1-ene
2-methoxypropane
Methoxyethane
Ethoxyethane
Methoxymethane
Propan-1-ol

Computational and Theoretical Studies of 2 Methoxy 2 Methylbut 3 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies employing these methods for 2-Methoxy-2-methylbut-3-en-1-ol have been found.

Similarly, investigations using high-level ab initio methods to determine the energetics and transition states of this compound are not present in the available literature. Such studies are crucial for understanding reaction mechanisms and thermodynamic stability, but this information has not been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No records of molecular dynamics (MD) simulations for this compound were found. MD simulations would provide valuable insights into the compound's conformational landscape, flexibility, and interactions with other molecules in a simulated environment, but this research has not been undertaken or published.

Reaction Pathway Modeling and Prediction of Product Distribution

The modeling of reaction pathways and the prediction of product distributions for reactions involving this compound have not been the subject of any specific computational studies found in the public domain.

Spectroscopic Data Prediction and Validation

While experimental spectroscopic data may exist, no computational studies aimed at predicting the spectroscopic data (such as NMR, IR, or UV-Vis spectra) of this compound and validating it against experimental results could be located. Such predictive studies are instrumental in the structural elucidation of compounds.

Catalytic Transformations Involving 2 Methoxy 2 Methylbut 3 En 1 Ol

Metal-Catalyzed Coupling and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. These reactions, often employing palladium, nickel, or copper catalysts, are invaluable in the pharmaceutical and materials science industries.

However, a thorough review of scientific databases and chemical literature indicates a lack of specific studies focused on the use of 2-Methoxy-2-methylbut-3-en-1-ol as a substrate in metal-catalyzed coupling or cross-coupling reactions. The potential for reactions such as Heck, Suzuki, or Sonogashira coupling involving the vinyl group, or allylic substitution reactions, remains theoretically plausible but experimentally undocumented for this specific compound. Consequently, no research findings or data tables on this topic can be presented.

Heterogeneous and Homogeneous Catalysis for Selective Conversions

The distinction between heterogeneous (catalyst in a different phase from the reactants) and homogeneous (catalyst in the same phase) catalysis is crucial for process development, particularly concerning catalyst separation and recycling.

While direct studies on this compound are absent, a relevant example of heterogeneous catalysis is found in a patent describing the synthesis of 3-alkoxy-3-methyl-1-butanol from isomeric precursors, 3-methyl-3-buten-1-ol (B123568) or 3-methyl-2-buten-1-ol. google.com This process utilizes zeolite catalysts, which are porous, solid-acid materials, to facilitate the addition of a primary alcohol across the double bond of the methylbutenol substrate. google.com This reaction demonstrates a selective conversion where the zeolite catalyst promotes the desired ether formation while minimizing side reactions like dehydration or isomerization. google.com

The patent details reactions using β-type and Y-type zeolites, highlighting their effectiveness in producing the target alkoxy-butanol with high selectivity. google.com For example, the reaction between 3-methyl-3-buten-1-ol and ethanol (B145695) was shown to be effectively catalyzed by a β-type zeolite. google.com

Table 1: Heterogeneous Catalysis for the Synthesis of 3-Ethoxy-3-methyl-1-butanol. Data extracted from patent WO2013146370A1. google.com

Catalyst Design and Optimization for Specific Reactions

The design and optimization of catalysts are critical for achieving high efficiency, selectivity, and sustainability in chemical transformations. For a multifunctional substrate like this compound, a catalyst must be designed to differentiate between the primary alcohol and the vinyl group to avoid undesired side products.

In the context of the zeolite-catalyzed reaction previously mentioned, catalyst design focuses on specific material properties. The patent specifies that β-type and Y-type zeolites with a BET specific surface area between 100 and 1,000 m²/g are preferred. google.com This suggests that a high surface area, which provides more active sites, is a key parameter for an efficient reaction. The choice of zeolite type (β vs. Y) influences the pore structure and acid site distribution, which in turn governs the selectivity of the transformation. Optimization in this system involves screening different zeolites and adjusting reaction parameters such as the molar ratio of reactants to maximize the yield of the desired 3-alkoxy-3-methyl-1-butanol. google.com

While this example does not use this compound directly, it illustrates the principles of catalyst design that would be necessary for its selective conversion. A catalyst intended to react at the primary alcohol would need to be selective against transformations at the alkene, and vice-versa.

Stereochemical Aspects and Asymmetric Synthesis Involving 2 Methoxy 2 Methylbut 3 En 1 Ol

Synthesis of Chiral Analogues and Derivatives

The synthesis of chiral analogues and derivatives of 2-Methoxy-2-methylbut-3-en-1-ol is a challenging yet crucial task for exploring its potential in asymmetric synthesis. While direct asymmetric synthesis of this specific compound is not extensively documented, general methods for the enantioselective synthesis of chiral tertiary allylic alcohols can be applied.

One of the most common approaches involves the asymmetric addition of vinyl organometallic reagents to a prochiral ketone, in this case, 1-methoxyacetone. The use of chiral ligands to control the facial selectivity of the nucleophilic attack is paramount. For instance, the addition of a vinyl Grignard or vinyllithium (B1195746) reagent to 1-methoxyacetone in the presence of a chiral ligand, such as a sparteine (B1682161) derivative or a chiral amino alcohol, can induce enantioselectivity.

Another powerful strategy is the catalytic asymmetric Meisenheimer rearrangement. nih.govnih.govresearcher.life This method allows for the stereospecific synthesis of acyclic tertiary allylic alcohols with high enantioselectivity, even for substrates where the substituents at the stereocenter have similar steric demands. nih.govnih.govresearcher.life This approach would involve the synthesis of a suitable N-oxide precursor derived from an allylic amine.

Furthermore, the synthesis of chiral derivatives can be achieved by modifying the vinyl group or the methoxy (B1213986) group of an existing chiral scaffold. For example, cross-metathesis reactions on the vinyl group of an enantiomerically enriched this compound could lead to a variety of chiral analogues with different substituents.

Diastereoselective and Enantioselective Reactions

The stereogenic center in this compound can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. For instance, epoxidation of the double bond can proceed with facial selectivity influenced by the existing stereocenter. The directing effect of the hydroxyl group, potentially through hydrogen bonding with the oxidizing agent, can favor the formation of one diastereomer of the corresponding epoxide over the other. Computational studies on similar chiral allylic alcohols have shown that hydrogen bonding and allylic strain play a crucial role in controlling the diastereoselectivity of epoxidation reactions.

Enantioselective reactions to form this compound often rely on the principles of asymmetric catalysis. The catalytic asymmetric reductive coupling of alkynes and aldehydes is a potent method for the enantioselective synthesis of allylic alcohols. organic-chemistry.org In the context of our target molecule, this would involve the coupling of propyne (B1212725) with a suitable methoxy-containing aldehyde in the presence of a chiral catalyst. organic-chemistry.org

Moreover, enantioselective allylic alkylation of carbonyl derivatives using free allylic alcohols has emerged as a powerful tool. nih.govacs.org This strategy could be envisioned for the synthesis of derivatives of this compound by reacting it with a prochiral nucleophile in the presence of a chiral transition metal catalyst.

Chiral Resolution Techniques

For cases where direct asymmetric synthesis is not feasible or provides insufficient enantiomeric excess, chiral resolution of the racemic mixture of this compound is a viable alternative. Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

A highly efficient method for the kinetic resolution of racemic tertiary allylic alcohols has been developed using a co-catalyst system composed of a chiral bisphosphoric acid and a silver(I) salt. rsc.orgrsc.orgresearchgate.net This method, based on an intramolecular allylic substitution reaction, yields enantioenriched diene monoepoxides and recovers the unreacted tertiary allylic alcohol with high enantiopurity. rsc.orgrsc.orgresearchgate.net Another approach involves a chiral phosphoric acid-catalyzed kinetic resolution through intramolecular transesterification of 2-alkoxycarboxamido-substituted allylic alcohols, achieving high selectivity factors. nih.gov A similar strategy could be adapted for this compound by introducing a suitable functional group.

Furthermore, enzymatic resolution offers a green and efficient alternative. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Applications in Chiral Ligand and Catalyst Development

Chiral, non-racemic tertiary allylic alcohols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The functional groups present in this compound, namely the hydroxyl and vinyl groups, can be readily modified to incorporate coordinating atoms such as phosphorus or nitrogen, which are essential for metal binding in catalysts.

The design of chiral ligands is a cornerstone of asymmetric catalysis, and structures derived from readily available chiral building blocks are highly sought after. pnas.org While there are no specific reports on the use of this compound for this purpose, its potential is evident. The hydroxyl group can be used as a handle to attach the molecule to a solid support or to introduce other functional groups. The vinyl group can participate in various transformations, such as hydroformylation or Heck reactions, to introduce phosphine (B1218219) or amine moieties.

The resulting chiral ligands could be applied in a wide range of asymmetric transformations, including hydrogenation, allylic alkylation, and Diels-Alder reactions. The stereogenic center of the original alcohol would impart chirality to the catalytic system, enabling the enantioselective synthesis of valuable chiral products. The modular nature of such a ligand, where the substituents can be easily varied, would allow for fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance in a specific reaction.

Considerations in Complex Reaction Systems and Industrial Processes

Stability and Degradation Pathways of 2-Methoxy-2-methylbut-3-EN-1-OL under Process Conditions

The stability of this compound is paramount for ensuring product quality and process safety. As an allylic alcohol and ether, its structure presents several potential pathways for degradation under typical industrial process conditions, which often involve elevated temperatures, pressures, and the presence of acidic or basic catalysts.

Thermal Stability: Allylic ethers and alcohols can undergo thermal decomposition through various mechanisms. Studies on the thermolytic fragmentation of allylic ethers suggest that they can decompose via retro-ene reactions or radical chain mechanisms. For this compound, heating could potentially lead to the cleavage of the C-O bonds or rearrangement of the double bond. The presence of both a primary alcohol and a methoxy (B1213986) group on a tertiary carbon atom adjacent to a vinyl group introduces complexity to its thermal behavior. Research on the thermal decomposition of related vinyl ethers indicates that they can break down into olefins and aldehydes. researchgate.net

Acid-Catalyzed Degradation: In the presence of acids, this compound is susceptible to several degradation reactions. The primary alcohol can undergo acid-catalyzed dehydration to form a more conjugated diene. Additionally, the ether linkage is prone to cleavage under acidic conditions, which could lead to the formation of 2-methyl-3-buten-1,2-diol and methanol, or other rearranged products. The allylic nature of the alcohol also makes it susceptible to isomerization or polymerization, especially in the presence of strong acids. The epoxidation of allylic alcohols can be acid-catalyzed, but this can also lead to side reactions like isomerization, elimination, or etherification. youtube.com

Base-Catalyzed Degradation: Under basic conditions, the primary alcohol can be deprotonated to form an alkoxide. While generally more stable than under acidic conditions, elevated temperatures in the presence of a strong base could promote oxidation or other rearrangements. The aldol (B89426) reaction, which involves the reaction of carbonyl compounds, can be catalyzed by either acids or bases, suggesting that if any aldehyde or ketone impurities are present, they could participate in side reactions under these conditions. wikipedia.org

Oxidative Degradation: The allylic C-H bonds in this compound are susceptible to oxidation, which can be catalyzed by metal ions or initiated by light and heat. This can lead to the formation of hydroperoxides, which can further decompose into a variety of oxidation products, including aldehydes, ketones, and carboxylic acids. Enzyme-catalyzed allylic oxidation reactions are also known and can be highly selective. nih.gov For instance, cytochrome P450 enzymes can hydroxylate the allylic position of various compounds. nih.gov

Condition Potential Degradation Pathway Likely Products Reference Compound(s)
Thermal Retro-ene reaction, radical cleavageOlefins, aldehydest-butyl vinyl ether, isopropyl vinyl ether researchgate.net
Acidic Dehydration, ether cleavage, isomerization, polymerizationDienes, diols, methanol, polymersAllylic alcohols, Phenyl ethers youtube.compearson.com
Basic Oxidation (if oxidants present)Carbonyl compoundsGeneral allylic alcohols wikipedia.org
Oxidative Allylic C-H oxidation, epoxidationAldehydes, ketones, epoxidesAllylic alcohols youtube.comnih.gov

By-product Formation and Purity Control in Large-Scale Synthesis

The synthesis of this compound on an industrial scale is likely to involve multi-step processes where the formation of by-products is a significant concern. The choice of synthetic route will heavily influence the impurity profile of the final product.

A plausible synthetic route could involve the reaction of a suitable precursor like 2-methyl-3-buten-2-ol (B93329) with a methoxy-containing reagent. In the synthesis of the related compound 2-methyl-3-buten-2-ol from isoprene (B109036) and a hydrohalide followed by reaction with an aqueous base, by-products such as prenol (3-methyl-2-buten-1-ol), isoprene oligomers, and polymers are known to form. google.com Distillation is then used to separate the desired product. google.com

Another potential route is the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol, followed by methoxylation. prepchem.com The synthesis of 2-methyl-3-butyn-2-ol itself from acetylene (B1199291) and acetone (B3395972) can generate by-products and requires careful control of reaction conditions to maximize yield. google.com

In allylic etherification reactions, common by-products can arise from side reactions such as elimination, over-alkylation, or rearrangement of the starting materials or products. researchgate.net For example, in the synthesis of 4-allyloxybutan-1-ol, hydrolysis of the allyl chloride starting material can be a source of by-products. researchgate.net

Purity Control: Achieving high purity for a fragrance ingredient like this compound is crucial for its olfactory properties and stability. Common purification techniques in the fine chemical industry include:

Distillation: Fractional distillation under reduced pressure is a standard method for separating volatile compounds with different boiling points.

Crystallization: If the compound is a solid at a certain temperature, crystallization can be a highly effective method for removing impurities.

Chromatography: Preparative chromatography, while expensive for large-scale production, can be used to achieve very high purity levels.

In-process controls and real-time monitoring of the reaction using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are essential to minimize by-product formation and ensure the desired product quality.

Potential Synthetic Step Potential By-products Control/Purification Strategy Reference Reaction
Isoprene-based synthesisPrenol, isoprene oligomers/polymersDistillation, control of reaction time and temperatureSynthesis of 2-methyl-3-buten-2-ol google.com
Acetylene-based synthesisHigh boiling point materials, side reaction products from condensationContinuous rectification, control of reactant ratiosSynthesis of 2-methyl-3-butyn-2-ol google.com
Allylic EtherificationElimination products, over-alkylation products, hydrolysis of reagentsOptimization of catalyst and reaction conditions, use of phase-transfer catalystsSynthesis of 4-allyloxybutan-1-ol researchgate.net

Reaction Engineering Aspects for Process Optimization

Optimizing the industrial synthesis of this compound involves careful consideration of reaction engineering principles to maximize yield, selectivity, and throughput while minimizing costs and environmental impact. numberanalytics.comaiche.orgachema.de

Reactor Design: The choice of reactor is critical. For liquid-phase reactions, stirred tank reactors (STRs) are common. For highly exothermic or fast reactions, continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) may be preferred to ensure better temperature control and consistent product quality. ntu.edu.sg The use of microreactors is also gaining traction in fine chemical synthesis as they offer excellent heat and mass transfer, leading to better control and potentially higher yields. achema.de

Catalyst Selection and Optimization: Catalysis is key to many synthetic routes. For etherification reactions, both acid and base catalysts can be used. Homogeneous catalysts can be effective but may be difficult to separate from the product. Heterogeneous catalysts, such as zeolites or functionalized resins, are often preferred in industrial settings as they can be easily separated and reused. The optimization of catalyst loading, particle size, and pore structure is crucial for maximizing activity and selectivity.

Process Parameter Optimization: Key process parameters that need to be optimized include:

Temperature: Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to more by-products.

Pressure: Important for reactions involving gaseous reactants.

Reactant Concentration and Ratio: Influences reaction kinetics and can be adjusted to favor the desired product.

Mixing: Adequate mixing is essential to ensure uniform temperature and concentration throughout the reactor.

The use of automated, self-optimizing flow reactors is an emerging trend that allows for rapid optimization of reaction conditions with minimal human intervention. ntu.edu.sg

Engineering Aspect Considerations for Optimization Potential Benefits
Reactor Type Batch vs. Continuous (CSTR, PFR), MicroreactorsImproved heat/mass transfer, better process control, enhanced safety
Catalysis Homogeneous vs. Heterogeneous, catalyst loading and propertiesEase of separation, reusability, higher selectivity
Process Parameters Temperature, pressure, concentration, mixingIncreased yield and purity, reduced reaction time, lower energy consumption
Downstream Processing Separation and purification techniquesHigh product purity, efficient recovery of unreacted materials

Environmental and Sustainable Chemistry Perspectives in Synthesis

The fragrance industry is increasingly adopting green chemistry principles to reduce its environmental footprint. organic-chemistry.org The synthesis of this compound can be made more sustainable through several approaches.

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as bio-based alcohols or terpenes, can significantly reduce the carbon footprint of the process.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key aspect of sustainable chemistry. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), are gaining popularity. sigmaaldrich.com Supercritical fluids, like carbon dioxide, and ionic liquids are also being investigated as environmentally benign reaction media. wikipedia.org In some cases, solvent-free reaction conditions can be developed, further minimizing waste. researchgate.net

Atom Economy and Waste Reduction: Designing synthetic pathways with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. This minimizes the generation of waste. Catalytic reactions are often more atom-economical than stoichiometric ones.

Biocatalysis: The use of enzymes (biocatalysts) for chemical transformations offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. cnr.itchemrxiv.orgchemrxiv.org For the synthesis of this compound, a lipase (B570770) could potentially be used for the resolution of a racemic precursor, or a genetically engineered enzyme could be developed for the direct synthesis of the desired enantiomer.

Green Chemistry Principle Application in Synthesis of this compound Examples/References
Renewable Feedstocks Synthesis from bio-based alcohols or terpenes.General trend in fragrance industry. organic-chemistry.org
Greener Solvents Use of 2-MeTHF, CPME, supercritical CO2, or solvent-free conditions.Green solvent alternatives. sigmaaldrich.comwikipedia.org
Atom Economy Preference for catalytic routes over stoichiometric ones.General principle of green chemistry.
Biocatalysis Enzymatic resolution or synthesis.Biocatalytic synthesis of flavors and fragrances. cnr.itchemrxiv.org

Q & A

Q. Q1. What are the recommended synthetic routes for 2-Methoxy-2-methylbut-3-EN-1-OL, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via acid-catalyzed cyclization or hydroxylation of prenyl ether derivatives. For example, methoxy-substituted alcohols are often prepared using protecting-group strategies to stabilize reactive intermediates. Key factors include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) may enhance cyclization but risk side reactions like polymerization .
  • Temperature control : Low temperatures (0–5°C) minimize undesired oxidation of the allylic alcohol moiety .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
    Yield optimization requires balancing these parameters and monitoring via TLC or GC-MS.

Q. Q2. What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.3 ppm for OCH₃) and allylic proton coupling patterns (J = 10–15 Hz for trans-configured double bonds) .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=C stretch) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to distinguish isomers .

Advanced Research Questions

Q. Q3. How do stereochemical variations in this compound influence its reactivity in oxidation reactions?

Answer: The compound’s tertiary alcohol and allylic double bond create stereoelectronic effects:

  • Oxidation pathways : Tertiary alcohols resist common oxidants (e.g., PCC), but strong agents like KMnO₄ or CrO₃ selectively target the allylic position, forming ketones or epoxides .
  • Stereochemical outcomes : The (E)-configuration of the double bond directs epoxidation to the trans product, verified by NOESY NMR .
    Contradictions in literature data often arise from solvent polarity or catalyst choice, necessitating computational modeling (DFT) to predict regioselectivity .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for methoxy-substituted alcohols like this compound?

Answer:

  • Data normalization : Account for variations in assay conditions (e.g., cell line viability, solvent DMSO concentration) .
  • Meta-analysis : Compare datasets using platforms like PubChem or Reaxys to identify outliers .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to trace metabolic pathways and confirm active metabolites .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE requirements : Impervious gloves (nitrile), safety goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to control vapor exposure .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Reproducibility

Q. Q6. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

Answer:

  • Standardized protocols : Adopt reaction conditions from validated sources (e.g., CAS Common Chemistry) and document batch-specific variables (e.g., solvent lot numbers) .
  • Quality control : Use internal standards (e.g., deuterated analogs) in NMR and LC-MS to calibrate instruments .
  • Open-data practices : Share raw spectral data via repositories like Zenodo to enable cross-validation .

Computational Modeling

Q. Q7. What computational tools predict the physicochemical properties of this compound?

Answer:

  • Molecular dynamics (MD) : Simulate solvent interactions using software like GROMACS to estimate solubility and logP .
  • Quantum mechanics (QM) : Gaussian or ORCA calculate electronic properties (e.g., HOMO-LUMO gaps) to guide catalyst design .
  • Cheminformatics : PubChem’s PUG-REST API retrieves analogous structures for SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.